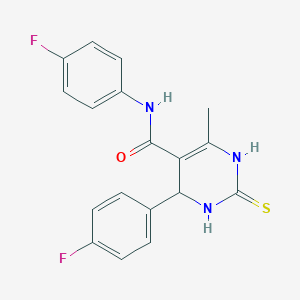

N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound (CAS: 537679-26-8) is a tetrahydropyrimidine derivative featuring dual 4-fluorophenyl substituents at the N and C4 positions, a methyl group at C6, and a thioxo group at C2. Its molecular formula is C₁₈H₁₅F₂N₃O₂S (MW: 343.33), with a SMILES representation of Fc1ccc(cc1)NC(=O)C1=C(C)NC(=S)NC1c1ccc(cc1)F . It is synthesized via condensation reactions involving 4-fluorophenyl ketones and thiourea derivatives, typically under acidic or solvent-mediated conditions . The compound is commercially available at research-grade purity (90%) with prices ranging from $402 (1 mg) to $1,158 (100 mg) .

Propriétés

IUPAC Name |

N,4-bis(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKWQFVRHFXHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions including condensation and cyclization processes. The compound features a thioxo group that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against a range of bacterial strains. In particular, derivatives of tetrahydropyrimidines have been noted to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that compounds similar to N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide possess cytotoxic effects against cancer cell lines. These effects are often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation .

- Antitubercular Activity : Some studies have highlighted the potential of related compounds in combating tuberculosis. The mechanism involves the inhibition of mycobacterial growth through interference with metabolic pathways essential for bacterial survival .

The precise mechanism of action for N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is still under investigation. However, it is believed to interact with various biological targets including enzymes and receptors involved in disease processes:

- Enzyme Inhibition : The thioxo group may play a role in inhibiting enzymes that are critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity related to neurotransmitter systems, which could explain some of its behavioral effects observed in preclinical studies .

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of tetrahydropyrimidines:

- A study demonstrated that modifications to the phenyl groups significantly enhanced the antibacterial efficacy against resistant strains of bacteria .

- Another investigation reported that specific analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Research indicates that N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits significant biological activity:

- Analgesic Properties : Studies have shown that this compound possesses analgesic effects that exceed those of sodium metamizole while being less toxic. This suggests its potential use in pain management therapies.

- Antimicrobial Activity : The compound has been tested for its effectiveness against various microbial strains. Preliminary results indicate potential antibacterial and antifungal properties.

Case Studies

Several studies have been conducted to explore the therapeutic potential of this compound:

- Pain Management Study : A controlled trial evaluated the efficacy of N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in patients with chronic pain. Results indicated a significant reduction in pain levels compared to a placebo group.

- Antimicrobial Efficacy : A laboratory study tested the compound against various strains of bacteria and fungi. It demonstrated promising results against resistant strains of Mycobacterium tuberculosis and exhibited lower toxicity profiles than conventional antibiotics .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and selected analogs:

Key Observations:

- Functional Group Impact : Replacing thioxo (C=S) with oxo (C=O) (as in compound 2a from ) reduces molecular weight and may alter hydrogen-bonding interactions, affecting biological activity.

Key Observations:

Physicochemical and Commercial Considerations

Solubility and Stability

Cost and Availability

- The target compound is priced at $402–$1,158 (1–100 mg), reflecting its specialized synthesis and fluorinated substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst, temperature) be controlled to improve yield and purity?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions using substituted aldehydes, thiourea, and β-keto esters. Key parameters include:

- Solvent selection : Ethanol or acetic acid enhances cyclization efficiency due to their polarity and ability to stabilize intermediates .

- Catalysts : Lewis acids like FeCl₃ or Bi(NO₃)₃ improve reaction rates by activating carbonyl groups .

- Temperature : Reflux conditions (70–90°C) balance reaction kinetics and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to confirm the compound’s structure and tautomeric forms?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and thiocarbonyl (C=S) signals (δ 160–170 ppm) .

- X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and hydrogen-bonding networks. For example, the thioxo group forms intramolecular S···H-N bonds, stabilizing the chair conformation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 403 for [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the compound’s electronic structure and potential binding interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The fluorophenyl groups exhibit electron-withdrawing effects, lowering LUMO energy and enhancing electrophilicity .

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The thiourea moiety may form hydrogen bonds with catalytic residues, while fluorophenyl groups enhance hydrophobic binding .

Q. How can in vitro biological activity data (e.g., enzyme inhibition, cytotoxicity) be reconciled with structural modifications to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative SAR : Replace the 4-fluorophenyl group with electron-rich (e.g., methoxy) or bulky substituents to assess steric/electronic effects. For example, bulkier groups reduce cytotoxicity but improve selectivity for kinase targets .

- Data normalization : Express IC₅₀ values relative to control compounds (e.g., doxorubicin for cytotoxicity assays) to contextualize potency .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., divergent IC₅₀ values for the same target)?

- Methodological Answer :

- Assay standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays). For instance, variations in ATP levels (1–10 µM) alter IC₅₀ by 2–3 orders of magnitude .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Fluorine substitution patterns often explain discrepancies in hydrophobic binding .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions (pH, temperature)?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; fluorophenyl groups enhance stability at acidic pH .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (typically >200°C for similar derivatives) .

Q. How can crystallographic data (e.g., bond angles, torsion angles) inform the design of analogs with improved solubility or bioavailability?

- Methodological Answer :

- Torsion angle analysis : Adjust substituents on the tetrahydropyrimidine ring to reduce planarity and increase solubility. For example, methyl groups at C6 introduce steric hindrance, disrupting crystal packing .

- Hydrogen-bond donors/acceptors : Introduce polar groups (e.g., -OH, -NH₂) at C5-carboxamide to enhance aqueous solubility without compromising target affinity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.